Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate
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Overview
Description
Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of anthra[1,9-CD]isoxazoles These compounds are characterized by their unique fused ring structure, which includes an isoxazole ring fused to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate typically involves the reaction of 3-bromo-6-oxo-6H-anthra[1,9-CD]isoxazole with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the anthra[1,9-CD]isoxazole core makes it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted anthra[1,9-CD]isoxazole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Butyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate
- Ethyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate
- Methyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate
Uniqueness
Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate is unique due to its specific isopentyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the library of anthra[1,9-CD]isoxazole derivatives.
Properties
IUPAC Name |
3-methylbutyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-11(2)9-10-24-20(23)15-8-7-14-16-17(15)21-25-19(16)13-6-4-3-5-12(13)18(14)22/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAPMRRAECSYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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